1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 2408965-04-6
VCID: VC11589025
InChI: InChI=1S/C5H10N4.C2HF3O2/c1-2-4(6)5-3-7-9-8-5;3-2(4,5)1(6)7/h3-4H,2,6H2,1H3,(H,7,8,9);(H,6,7)
SMILES:
Molecular Formula: C7H11F3N4O2
Molecular Weight: 240.18 g/mol

1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate

CAS No.: 2408965-04-6

Cat. No.: VC11589025

Molecular Formula: C7H11F3N4O2

Molecular Weight: 240.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate - 2408965-04-6

Specification

CAS No. 2408965-04-6
Molecular Formula C7H11F3N4O2
Molecular Weight 240.18 g/mol
IUPAC Name 1-(2H-triazol-4-yl)propan-1-amine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C5H10N4.C2HF3O2/c1-2-4(6)5-3-7-9-8-5;3-2(4,5)1(6)7/h3-4H,2,6H2,1H3,(H,7,8,9);(H,6,7)
Standard InChI Key HTDQNGPUXWKCIN-UHFFFAOYSA-N
Canonical SMILES CCC(C1=NNN=C1)N.C(=O)(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate is C₇H₁₁F₃N₄O₂, with a molecular weight of 240.18 g/mol. Its IUPAC name, 1-(2H-triazol-4-yl)propan-1-amine;2,2,2-trifluoroacetic acid, reflects the presence of a 1,2,3-triazole ring linked to a propylamine chain and a trifluoroacetate ion. The triazole ring’s nitrogen atoms enable hydrogen bonding and π-π stacking interactions, while the trifluoroacetate group enhances solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO).

Table 1: Key Structural Properties

PropertyValue
CAS No.2408965-04-6
Molecular FormulaC₇H₁₁F₃N₄O₂
Molecular Weight240.18 g/mol
IUPAC Name1-(2H-triazol-4-yl)propan-1-amine;2,2,2-trifluoroacetic acid
Purity≥95%

Synthesis and Optimization

The synthesis of 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate primarily employs click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves reacting a propargylamine derivative with an azide under mild conditions (room temperature, aqueous solvent) to form the triazole ring. Subsequent purification via column chromatography and salt formation with trifluoroacetic acid yields the final product. A related synthesis reported by Degruyter et al. (2024) for a fluorophenyl-triazole derivative used reflux conditions in ethanol with sodium acetate as a catalyst, achieving yields exceeding 95% .

Table 2: Representative Synthesis Conditions

ParameterDetails
ReactantsPropargylamine, organic azide
CatalystCopper(II) sulfate/sodium ascorbate
SolventWater/ethanol mixture
Temperature25–100°C
Yield85–96%

Physicochemical Properties

The trifluoroacetate salt form confers several advantages:

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL).

  • Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccators.

  • Crystallinity: X-ray diffraction studies of analogous triazoles reveal monoclinic crystal systems with P2₁/c space groups, suggesting similar packing behavior .

Applications in Medicinal Chemistry

Triazole derivatives are renowned for their bioisosteric properties, mimicking amide bonds while resisting metabolic degradation . Specific applications include:

Antimicrobial Agents

The triazole core inhibits fungal cytochrome P450 enzymes, a mechanism exploited in drugs like fluconazole . Hybrid molecules incorporating this scaffold show enhanced activity against drug-resistant Candida spp. .

Anticancer Therapeutics

1,2,3-Triazoles modulate sphingosine kinase (SphK) activity, a target in oncology. For instance, compound 8f from PMC studies demonstrated selective inhibition of SphK1, reducing proliferation in leukemia cell lines .

Materials Science Applications

In materials science, the triazole’s ability to form hydrogen bonds facilitates the design of:

  • Supramolecular polymers: Self-assembling networks for drug delivery systems.

  • Metal-organic frameworks (MOFs): Triazole-containing ligands enhance structural stability and gas adsorption capacity.

Recent Research Advancements

Recent studies emphasize hybrid triazole derivatives:

  • A 2024 synthesis of a fluorophenyl-triazole hybrid achieved 96.3% yield via ethanol reflux, underscoring the scalability of click chemistry .

  • SphK inhibitors incorporating 1,2,3-triazoles show promise in targeting hematological cancers .

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